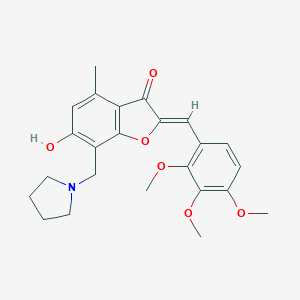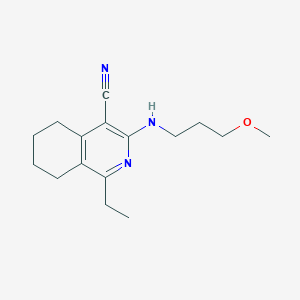![molecular formula C22H25BrN6O B360368 4-[3-[4-(2-Bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine CAS No. 921134-97-6](/img/structure/B360368.png)
4-[3-[4-(2-Bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-(2-Bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, dimethyl groups, and a morpholinylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(2-Bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(2-Bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohyd
Properties
CAS No. |
921134-97-6 |
|---|---|
Molecular Formula |
C22H25BrN6O |
Molecular Weight |
469.4g/mol |
IUPAC Name |
4-[3-[4-(2-bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine |
InChI |
InChI=1S/C22H25BrN6O/c1-15-16(2)28(9-5-8-27-10-12-30-13-11-27)21-19(15)22-25-20(26-29(22)14-24-21)17-6-3-4-7-18(17)23/h3-4,6-7,14H,5,8-13H2,1-2H3 |
InChI Key |
XBMIOLZURMUORC-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Br)CCCN5CCOCC5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Br)CCCN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B360285.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide](/img/structure/B360287.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B360288.png)
![N-[3-(1H-benzimidazol-2-yl)-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-furamide](/img/structure/B360289.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide](/img/structure/B360292.png)
![11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B360295.png)

![2-{[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B360303.png)
![1-[[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea](/img/structure/B360304.png)
![7-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B360305.png)
![N-allyl-2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B360306.png)
![2-fluoro-N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B360307.png)
![N-(3,4-dimethoxybenzyl)-2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B360308.png)
